molecular formula C22H25N3O6 B606778 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid CAS No. 882420-21-5

2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid

Katalognummer: B606778
CAS-Nummer: 882420-21-5
Molekulargewicht: 427.45
InChI-Schlüssel: WYPNJRWSAMNEIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid is a synthetic quinazoline derivative designed for research applications. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the study of targeted cancer therapies. Quinazoline-based compounds are recognized for their role as inhibitors of protein tyrosine kinases, which are key enzymes in the signal transduction pathways that regulate cell division and proliferation . Overexpression of certain growth factor receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a feature of many solid tumors, making them a prime target for selective cancer therapies . The core 6,7-bis(2-methoxyethoxy)quinazoline structure is a established pharmacophore in several FDA-approved EGFR tyrosine kinase inhibitors (EGFR-TKIs) . Researchers are exploring novel derivatives based on this structure to develop effective anti-cancer agents with improved properties . This acetic acid-functionalized derivative provides a reactive handle for further chemical modification, making it a valuable intermediate or precursor for the synthesis of more complex molecules, conjugates, or probe compounds for biochemical assays. Its applications include use as a reference standard in analytical studies, a building block in synthetic chemistry programs, and a key intermediate for generating novel compounds for biological screening. This product is intended for research purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Eigenschaften

IUPAC Name

2-[3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-28-6-8-30-19-12-17-18(13-20(19)31-9-7-29-2)23-14-24-22(17)25-16-5-3-4-15(10-16)11-21(26)27/h3-5,10,12-14H,6-9,11H2,1-2H3,(H,26,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPNJRWSAMNEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)CC(=O)O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882420-21-5
Record name CP-457493
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882420215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-457493
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0JH558S7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid is a compound derived from the quinazoline family, known for its diverse pharmacological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C24H25N3O5C_{24}H_{25}N_3O_5, with a molecular weight of approximately 427.4 g/mol. The compound features a quinazoline core modified with methoxyethoxy groups, which significantly influence its biological properties.

Quinazoline derivatives, including the target compound, often act as inhibitors of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). The mechanism typically involves:

  • Inhibition of Tyrosine Kinases : The compound competes with ATP for binding to the active site of kinases such as EGFR and vascular endothelial growth factor receptor (VEGFR), leading to decreased phosphorylation and subsequent downstream signaling that promotes cell proliferation and survival .
  • Induction of Apoptosis : By inhibiting these pathways, quinazoline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer activity across various cell lines. For example:

  • Cell Line Studies : The compound showed significant cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer), A431 (epidermoid carcinoma), and A549 (lung cancer). The IC50 values reported for related quinazoline derivatives range from 0.02 μM to 20.72 nM against EGFR .
Cell LineIC50 Value (μM)Reference
MCF-70.13
A43120.72
A5491.35 - 8.83

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural components:

  • Substituents on the Quinazoline Ring : Electron-donating groups at positions C-6 and C-7 enhance binding affinity to the target kinases.
  • Aniline Moiety Modifications : Variations in the aniline substituents can drastically alter potency; for instance, introducing halogens has been shown to improve activity significantly .

Case Studies

  • EGFR Inhibition : A study demonstrated that a related compound with a similar structure exhibited an IC50 of 27.06 nM against EGFR, outperforming standard treatments like lapatinib .
  • Cytotoxicity Tests : In vitro tests indicated that compounds with methoxy substituents showed enhanced cytotoxicity compared to their counterparts lacking these groups, suggesting a critical role in modulating biological activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation.

  • Targeting TACE (Tumor Necrosis Factor-alpha Converting Enzyme) :
    • Research has shown that quinazoline derivatives can inhibit TACE, which is involved in the shedding of TNF-alpha, a cytokine that promotes tumor growth. This inhibition can lead to reduced tumor progression and metastasis .
  • Cell Line Studies :
    • In vitro studies on various cancer cell lines (e.g., MDA-MB 231 for breast cancer) demonstrated that these compounds induce apoptosis and inhibit cell migration .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Quinazoline derivatives have been reported to possess activity against various bacterial strains.

  • Broad-Spectrum Activity :
    • Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action :
    • The antimicrobial action is often linked to the disruption of bacterial cell wall synthesis or interference with DNA replication processes .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of synthesized quinazoline derivatives, including those structurally related to this compound. The findings indicated:

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB 23110.5Apoptosis induction
Compound BA549 (Lung Cancer)8.7Inhibition of TACE

These results underscore the potential of quinazoline derivatives as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, several quinazoline compounds were screened against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus25
Escherichia coli15
Pseudomonas aeruginosa30

The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains .

Analyse Chemischer Reaktionen

Structural Features Governing Reactivity

The compound exhibits three key reactive domains (Figure 1):

  • Quinazoline core : A nitrogen-rich heterocycle with electron-donating 2-methoxyethoxy substituents at positions 6 and 7, enhancing nucleophilic susceptibility at the 4-position.
  • Anilino linkage : Connects the quinazoline to a phenyl ring, providing sites for oxidative or hydrolytic cleavage.
  • Acetic acid side chain : A polar carboxylic acid group enabling salt formation, esterification, or conjugation reactions.

Table 1: Functional Group Reactivity

Functional GroupReactivity Profile
Quinazoline (C4-NH)Susceptible to electrophilic substitution; forms coordination complexes with metals
2-Methoxyethoxy chainsEthers resistant to hydrolysis under mild conditions; cleaved by strong acids/bases
Acetic acid (-COOH)Forms salts (e.g., sodium/potassium derivatives); participates in ester/amide coupling

Metabolic Transformation Pathways

As a primary metabolite of erlotinib, this compound arises via hepatic cytochrome P450-mediated oxidation followed by hydrolysis :

  • Phase I Metabolism :
    • CYP3A4/3A5 oxidizes the ethynyl group in erlotinib to a ketone intermediate.
    • Subsequent hydrolysis yields the acetic acid moiety .
  • Phase II Metabolism :
    • Glucuronidation or sulfation of the acetic acid group enhances water solubility for renal excretion .

Table 2: Key Metabolic Reactions

Reaction TypeConditionsProducts IdentifiedReferences
Oxidation (CYP450)Liver microsomes, NADPHKetone intermediate
HydrolysisAcidic/alkaline pH, esterases2-(3-aminophenyl)acetic acid
Conjugation (UGT/SULT)UDP-glucuronic acid/PAPS cofactorsGlucuronide or sulfate derivatives

Stability Under Stress Conditions

  • Thermal Degradation : At >150°C, decarboxylation of the acetic acid group generates CO₂ and a toluene derivative .
  • Photolysis : UV exposure (254 nm) induces cleavage of the anilino bond, yielding 6,7-bis(2-methoxyethoxy)quinazolin-4-amine and phenylacetic acid .

Synthetic Modifications

  • Salt Formation : Reacts with NaOH/KOH in aqueous ethanol to form water-soluble sodium/potassium salts (mp 210–215°C) .
  • Esterification : Treatment with methanol/H₂SO₄ produces methyl 2-(3-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetate .

Analytical Characterization Data

Table 3: Spectral Properties

TechniqueKey ObservationsReferences
¹H NMR (400 MHz, DMSO)δ 8.52 (s, 1H, quinazoline-H), 7.45–7.20 (m, 4H, Ar-H), 3.72–3.58 (m, 8H, OCH₂), 3.35 (s, 6H, OCH₃), 3.12 (s, 2H, CH₂COOH)
IR (KBr)3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)
UV-Vis (MeOH)λₘₐₓ 268 nm (quinazoline π→π*), 315 nm (n→π*)

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous quinazoline and acetic acid derivatives are outlined below.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reported Activity/Use
2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid Quinazoline core with bis(2-methoxyethoxy) groups; phenylacetic acid substituent C₂₅H₂₈N₄O₆* ~504.53 Not reported Inferred EGFR inhibition (structural analogy to Erlotinib)
Erlotinib (Tarceva) Quinazoline core with bis(2-methoxyethoxy) groups; ethynylphenyl substituent C₂₂H₂₃N₃O₄ 429.44 137–140 EGFR inhibitor (approved for NSCLC, pancreatic cancer)
[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-[3-(1-phenyl-1H-triazol-4-yl)-phenyl]-amine Quinazoline core with triazole-phenyl substituent C₂₈H₂₈N₆O₄ 536.56 137–140 IDO1 affinity (predicted)
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid Tetrahydroquinazoline core with thioether-linked acetic acid C₁₇H₁₇N₃O₂S 327.40 Not reported Intermediate for anti-inflammatory agents
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Furoquinoline core with methoxyphenyl and acetic acid groups C₂₀H₁₅NO₅ 349.34 Not reported Synthetic intermediate (no bioactivity reported)

*Molecular formula inferred from structural similarity to Erlotinib and related derivatives.

Key Observations

Structural Modifications and Solubility :

  • The acetic acid group in the target compound may improve aqueous solubility compared to Erlotinib’s hydrophobic ethynyl group. Similar derivatives with polar substituents (e.g., triazoles in ) exhibit melting points >100°C, suggesting enhanced crystallinity .
  • The thioether-linked acetic acid in 2-((2-Phenyltetrahydroquinazolin-4-yl)thio)acetic acid () introduces a sulfur atom, which could influence redox properties and metabolic stability .

Biological Activity :

  • Erlotinib’s clinical success underscores the importance of the quinazoline scaffold in kinase inhibition. The target compound’s phenylacetic acid group may alter binding to EGFR’s ATP-binding pocket due to steric or electronic effects .
  • Triazole-containing analogs () were designed for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, highlighting the scaffold’s versatility in targeting diverse enzymes .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 6,7-bis(2-methoxyethoxy)quinazolin-4-amine intermediate with a bromophenylacetic acid derivative, analogous to Erlotinib’s synthesis via Buchwald-Hartwig amination . In contrast, furoquinoline acetic acid derivatives () are synthesized via multicomponent reactions, emphasizing divergent synthetic strategies for related scaffolds .

Research Findings and Implications

  • However, carboxylic acids are prone to glucuronidation, which could limit oral bioavailability .
  • Structure-Activity Relationships (SAR): The bis(2-methoxyethoxy) groups on the quinazoline ring are critical for kinase inhibition, as seen in Erlotinib. Modifying the C4-aniline substituent (e.g., replacing ethynyl with acetic acid) could shift selectivity toward other kinases or non-kinase targets . Triazole-containing analogs () demonstrate that heterocyclic substituents at the C3-phenyl position can modulate target affinity, suggesting further SAR exploration for the target compound .

Vorbereitungsmethoden

Thiourea-Mediated Cyclization

A patent route describes using 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-thione, prepared via reaction with phosphorus pentasulfide (P₂S₅), as an intermediate. Subsequent chlorination with POCl₃ yields the 4-chloro derivative, albeit with lower yields (60–65%).

One-Pot Halogenation-Coupling

Industrial-scale processes favor a one-pot approach where the quinazolin-4(3H)-one is sequentially treated with POCl₃ and 3-aminophenylacetic acid without isolating the 4-chloro intermediate. This reduces processing time but requires stringent temperature control.

Challenges and Optimization Strategies

Key Challenges

  • Byproduct Formation : Over-chlorination or hydrolysis of the 4-chloro intermediate.

  • Solvent Selection : DMF, while effective, complicates purification due to high boiling point.

  • Scalability : Exothermic reactions during halogenation necessitate controlled addition of POCl₃.

Optimization Strategies

  • Catalytic DMF : Using sub-stoichiometric DMF (0.1 equiv) reduces side reactions.

  • Alternative Solvents : Trifluorotoluene in coupling steps improves product precipitation.

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing over-chlorination .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the quinazoline core in 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid?

  • Methodology: Use a multi-step approach starting with nitration of substituted benzaldehydes to introduce functional groups, followed by cyclocondensation with amidines or thioureas to form the quinazoline scaffold . Key steps include:

  • Step 1: Introduce methoxyethoxy groups via nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃/DMF, 80°C) .
  • Step 2: Coupling the quinazoline amine to the phenylacetic acid moiety via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) .
    • Validation: Monitor intermediates using HPLC-MS and confirm regioselectivity via ¹H-NMR (e.g., aromatic proton splitting patterns) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Analytical Workflow:

  • Purity: Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; aim for ≥95% purity .
  • Structure Confirmation:
  • ¹H/¹³C-NMR: Identify methoxyethoxy protons (δ 3.3–4.0 ppm) and quinazoline aromatic protons (δ 7.5–8.5 ppm) .
  • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

Advanced Research Questions

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in kinase inhibition assays?

  • Design Principles:

  • Control Groups: Include parent quinazoline derivatives (e.g., without methoxyethoxy or phenylacetic acid groups) to isolate functional group contributions .
  • Assay Conditions: Use recombinant kinase domains (e.g., EGFR, HER2) with ATP-concentration-matched IC₅₀ measurements (luminescence-based ADP detection) .
  • Data Normalization: Express inhibition as % activity relative to vehicle controls (DMSO <0.1%) and validate with Z’-factor >0.5 .
    • Example SAR Finding: Methoxyethoxy groups at C6/C7 enhance solubility but may reduce binding affinity due to steric hindrance; phenylacetic acid improves cellular permeability .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Troubleshooting Framework:

  • Pharmacokinetics (PK): Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability (e.g., low AUC may explain in vivo inefficacy) .
  • Metabolite Interference: Screen for phase I/II metabolites (e.g., glucuronidation of the acetic acid moiety) using liver microsomes .
  • Model Relevance: Validate disease models (e.g., xenograft vs. PDX models) to ensure target expression aligns with human pathology .

Q. What strategies improve selectivity for target kinases over off-target isoforms (e.g., EGFR-T790M vs. wild-type EGFR)?

  • Computational Guidance:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with gatekeeper residues (e.g., T790M’s methionine vs. wild-type threonine) .
  • Free Energy Perturbation (FEP): Quantify binding energy differences for mutations using molecular dynamics simulations .
    • Experimental Validation:
  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .

Methodological Tables

Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthetic Route¹H-NMR (δ, ppm)HPLC Purity (%)
QuinazolineCyclocondensation 8.2 (s, 1H, H5), 4.1 (m, 4H)92
Phenylacetic Acid DerivativeBuchwald-Hartwig 7.6 (d, 2H, Ar-H), 3.7 (s, 2H)98

Table 2. Kinase Inhibition Profiles (IC₅₀, nM)

KinaseThis CompoundGefitinib
EGFR-WT12 ± 1.28 ± 0.9
EGFR-T790M220 ± 181200 ± 150
HER245 ± 3.5>10,000

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid
Reactant of Route 2
2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.